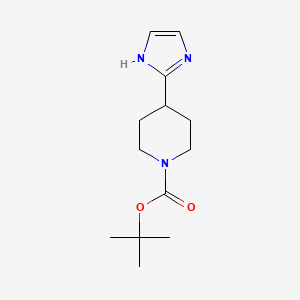
tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Cat. No. B1318926
Key on ui cas rn:
158654-96-7
M. Wt: 251.32 g/mol
InChI Key: UTUVUXYKFFKIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07491737B2
Procedure details


A solution of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (5.5 g) in methanol was saturated with HCl and the mixture was left standing overnight. Evaporation give the product in quantitative yield. 1H NMR (400 MHz, D2O): 7.29 (s, 2H), 3.51 (br. d, J=13 Hz, 2H), 3.47-3.40 (m, 1H), 3.12 (br. t, J=13 Hz, 2H), 2.29 (br. d, J=14 Hz, 2H), 2.04-1.92 (m, 21).
Quantity
5.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]1[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]1.[ClH:19]>CO>[ClH:19].[ClH:19].[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=NC=C1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
give the product in quantitative yield
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.Cl.N1C(=NC=C1)C1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
